2-(Dibenzofuran-3-yliminomethyl)phenol
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Overview
Description
2-(Dibenzofuran-3-yliminomethyl)phenol is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The structure of this compound consists of a dibenzofuran moiety linked to a phenol group through an iminomethyl bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of diarylether derivatives to form the dibenzofuran core . The iminomethyl group can be introduced through a condensation reaction between an aldehyde and an amine, followed by the attachment of the phenol group.
Industrial Production Methods
Industrial production of 2-(Dibenzofuran-3-yliminomethyl)phenol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(Dibenzofuran-3-yliminomethyl)phenol undergoes various chemical reactions, including:
Reduction: Quinones formed from oxidation can be reduced back to phenols using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Sodium dichromate, chromium trioxide.
Reducing Agents: Sodium borohydride.
Electrophilic Substitution: Various electrophiles in the presence of catalysts.
Major Products Formed
Oxidation: Quinones.
Reduction: Phenols.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
2-(Dibenzofuran-3-yliminomethyl)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Dibenzofuran-3-yliminomethyl)phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron donation, influencing the compound’s reactivity and interactions with biological molecules. The dibenzofuran moiety provides structural stability and contributes to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A simpler structure with similar biological activities.
Dibenzofuran: Lacks the iminomethyl and phenol groups but shares the core structure.
Phenol: Contains the phenol group but lacks the dibenzofuran moiety.
Uniqueness
2-(Dibenzofuran-3-yliminomethyl)phenol is unique due to its combination of the dibenzofuran core, iminomethyl bridge, and phenol group, which together contribute to its diverse chemical reactivity and potential biological activities .
Properties
IUPAC Name |
2-(dibenzofuran-3-yliminomethyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO2/c21-17-7-3-1-5-13(17)12-20-14-9-10-16-15-6-2-4-8-18(15)22-19(16)11-14/h1-12,21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBSVUJQQVRPHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC3=C(C=C2)C4=CC=CC=C4O3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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